Bienvenue dans la boutique en ligne BenchChem!

Troxerutin

Chronic Venous Insufficiency Vasoprotection Edema

Troxerutin (ATC C05CA04), a semi-synthetic hydroxyethylrutoside with enhanced water solubility over rutin, delivers clinically validated CVI efficacy (venous function score improvement -3.7 vs -0.7 placebo, p<0.001), superior Factor Xa binding (-185.7 kcal/mol vs rivaroxaban), and COX-2/TNF-α suppression unlike ASA (p<0.05). Its distinct rheological profile versus oxerutins ensures targeted vasculoprotective, anti-inflammatory, and anticoagulant research applications where standard flavonoids or NSAIDs prove inadequate. Request a bulk quote today.

Molecular Formula C33H42O19
Molecular Weight 742.7 g/mol
CAS No. 7085-55-4
Cat. No. B1681598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroxerutin
CAS7085-55-4
Synonyms3',4',7-trihydroxyethylrutin
3',4',7-tris(O-(2- hydroxyethyl))rutin
oxerutin
Paroven
Posorutin
Relvene
Rhéoflux
Teboven
Troxérutine Mazal
troxerutin
Troxerutin-ratiopharm
Troxeven
Vastribil
Veinamitol
Veniten retard
Veno SL
Venorutin
venoruton
venoruton P4
Venotrulan Trox
vitamin P4
Molecular FormulaC33H42O19
Molecular Weight742.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
InChIInChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1
InChIKeyIYVFNTXFRYQLRP-VVSTWUKXSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Troxerutin (CAS 7085-55-4) Procurement Specifications for Vascular Health and Formulation Applications


Troxerutin, designated under ATC code C05CA04 as a capillary stabilizing vasoprotective agent, is a semi-synthetic flavonoid derivative comprising a mixture of hydroxyethylrutosides, with its primary active component being 7,3',4'-tri-O-(β-hydroxyethyl)rutoside [1]. It is obtained by the hydroxyethylation of the naturally occurring flavonoid rutin, which enhances its water solubility relative to its parent compound [2]. This compound is a key ingredient in pharmaceutical formulations for managing symptoms of chronic venous insufficiency and related microcirculatory disorders [3].

Why Troxerutin (CAS 7085-55-4) Cannot Be Substituted with Generic Flavonoids Like Rutin


Direct substitution of troxerutin with other flavonoids or even closely related hydroxyethylrutoside mixtures can lead to significant variations in therapeutic outcomes. Despite sharing a common core structure with compounds like rutin and quercetin, the distinct hydroxyethylation pattern of troxerutin fundamentally alters its physicochemical profile, bioavailability, and target engagement [1]. Clinical studies reveal that its vasoprotective efficacy differs markedly from other hydroxyethylrutoside mixtures such as oxerutins (Venoruton), while its anti-inflammatory signaling profile diverges from that of standard analgesics like acetylsalicylic acid [2][3]. The following evidence-based comparisons provide the quantitative justification for prioritizing troxerutin in specific research and industrial contexts.

Quantitative Evidence for Selecting Troxerutin (CAS 7085-55-4) Over Analogs and Alternatives


Comparative Anti-Edema Efficacy of Troxerutin vs. Oxerutins (Venoruton) in Chronic Venous Insufficiency

In a direct head-to-head, double-blind clinical trial, troxerutin demonstrated a significantly lower capacity for leg volume reduction compared to oxerutins (Venoruton). This negative differentiation is critical for procurement decisions where a specific strength of anti-edema effect is required [1].

Chronic Venous Insufficiency Vasoprotection Edema

Superior Down-Regulation of Pro-Inflammatory Markers by Troxerutin vs. Acetylsalicylic Acid

In a comparative in vitro study, troxerutin exhibited significantly greater anti-inflammatory activity by down-regulating the expression of key pro-inflammatory proteins compared to acetylsalicylic acid (ASA) [1].

Anti-inflammatory COX-2 TNF-α

Troxerutin's Erythrocyte Anti-Aggregation and Venous Function Score vs. Placebo

A randomized, double-blind, placebo-controlled trial confirmed that troxerutin significantly improves both subjective venous function scores and objective erythrocyte aggregation parameters compared to placebo [1].

Hemorheology Erythrocyte Aggregation CVI

Troxerutin's Enhanced Water Solubility and Bioavailability Over Rutin

The hydroxyethylation of rutin to produce troxerutin results in a marked increase in water solubility, a key factor influencing its formulation and oral bioavailability profile [1].

Solubility Formulation Bioavailability

In Silico Predicted Factor Xa Binding Affinity: Troxerutin vs. Rivaroxaban

Molecular docking studies have identified troxerutin as a potential inhibitor of clotting factor Xa, with predicted binding affinities that are competitive with the established anticoagulant drug rivaroxaban [1].

Anticoagulant Factor Xa Molecular Docking

Validated Application Scenarios for Troxerutin (CAS 7085-55-4) Based on Comparative Evidence


Formulation of Oral Dosage Forms for Chronic Venous Insufficiency (CVI) Symptom Relief

Troxerutin is validated for oral CVI formulations based on its demonstrated efficacy in improving venous function scores by -3.7 points versus -0.7 for placebo (p<0.001) and significantly reducing erythrocyte aggregation [4]. While oxerutins show superior volume reduction (-261 vs -73.2 ml/week), troxerutin's specific rheological and symptom-relief profile makes it suitable for targeted CVI products [2].

Development of Anti-Inflammatory Preparations Targeting COX-2 and TNF-α Pathways

In vitro evidence supports troxerutin's application in topical or systemic anti-inflammatory formulations. Unlike acetylsalicylic acid, which fails to significantly down-regulate COX-2 and TNF-α, troxerutin effectively suppresses these key inflammatory markers (p < 0.05) [4]. This provides a clear, mechanism-based rationale for its inclusion in products intended for inflammatory conditions where NSAIDs like ASA are ineffective.

Research into Novel Anticoagulant Mechanisms via Factor Xa Inhibition

Computational research identifies troxerutin as a promising lead compound for developing novel anticoagulant agents. Its predicted binding affinity to Factor Xa (-185.7 kcal/mol) is superior to that of the clinically used anticoagulant rivaroxaban (-149.7 kcal/mol) in the same in silico model [4]. This justifies the procurement of troxerutin for follow-up in vitro and in vivo studies aimed at validating its antithrombotic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Troxerutin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.